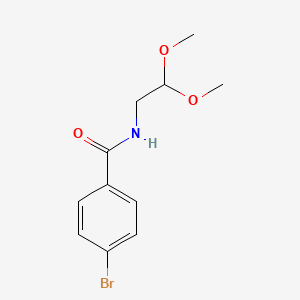
N-(2,2-Dimethoxyethyl)-4-bromobenzamide
Overview
Description
N-(2,2-Dimethoxyethyl)-4-bromobenzamide is a useful research compound. Its molecular formula is C11H14BrNO3 and its molecular weight is 288.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic Synthesis and Optimization
Q: What are the standard synthetic routes for N-(2,2-Dimethoxyethyl)-4-bromobenzamide, and how can reaction conditions be optimized? A: The compound is typically synthesized via amide coupling between 4-bromobenzoic acid derivatives and 2,2-dimethoxyethylamine. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like EDCI or HOBt in anhydrous DMF or THF .
- Amide bond formation : Reaction at 0–25°C under inert atmosphere to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Critical parameters :
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF or THF | Maximizes solubility of intermediates | |
| Temperature | 0–25°C | Reduces racemization/byproducts | |
| Coupling Agent | EDCI/HOBt | Enhances amidation efficiency |
Q. Characterization Techniques
Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound? A: A multi-technique approach is recommended:
- NMR : ¹H/¹³C NMR to confirm the amide bond (δ ~7.5–8.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl) and dimethoxyethyl group (δ ~3.2–3.5 ppm for OCH₃) .
- HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 316.1) .
- X-ray crystallography : Resolves conformational details (e.g., planarity of the benzamide core) .
Q. Advanced Reactivity in Cross-Coupling
Q: How does the 4-bromo substituent enable participation in palladium-catalyzed cross-coupling reactions? A: The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions. Example protocol:
- Suzuki coupling : Use Pd(PPh₃)₄, K₂CO₃, arylboronic acid in DMF/H₂O (80°C, 12 h) to introduce aryl groups .
- Yield optimization : Excess boronic acid (1.2 eq) and degassed solvents improve conversion .
Q. Biological Activity Profiling
Q: What in vitro models are suitable for evaluating its kinase inhibitory or antibacterial activity? A:
- Kinase assays : Use recombinant kinases (e.g., EGFR or VEGFR2) with ATP-Glo™ luminescence assays to measure IC₅₀ values .
- Antibacterial studies : MIC determinations against S. aureus or E. coli via broth microdilution (CLSI guidelines) .
Properties
Molecular Formula |
C11H14BrNO3 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
4-bromo-N-(2,2-dimethoxyethyl)benzamide |
InChI |
InChI=1S/C11H14BrNO3/c1-15-10(16-2)7-13-11(14)8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3,(H,13,14) |
InChI Key |
WYFAYBOCPXUDJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)Br)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













